molecular formula C10H14O B087226 1-Methoxy-4-propylbenzene CAS No. 104-45-0

1-Methoxy-4-propylbenzene

Cat. No.: B087226
CAS No.: 104-45-0
M. Wt: 150.22 g/mol
InChI Key: KBHWKXNXTURZCD-UHFFFAOYSA-N
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Description

1-Methoxy-4-propylbenzene, also known as 4-N-propylanisole or 4-propylmethoxybenzene, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a sweet, anise, and fennel tasting compound that can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of methoxybenzenes.

Scientific Research Applications

  • Assay and Decomposition Dynamics in Biological Material : A study focused on the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene, a compound closely related to 1-Methoxy-4-propylbenzene, in biological material using various methods such as extraction, chromatography, and spectroscopy. This research is significant for understanding the stability and behavior of such compounds in biological systems (Chernova et al., 2022).

  • Electrosynthesis and Spectroscopic Characterization : Another study explored the electrosynthesis of polymers derived from 1-methoxy-4-ethoxybenzene, a derivative of this compound, and characterized them using spectroscopic methods. This has implications for the development of new materials with specific electrical and optical properties (Moustafid et al., 1991).

  • Synthesis of Acetovanillone and Isoacetovanillone : Research on the concurrent synthesis of Acetovanillone and Isoacetovanillone from 1-methoxy-2-propoxybenzene highlights the compound's role in organic synthesis, particularly in producing valuable intermediates for further chemical reactions (Wei-bin et al., 2013).

  • Anionic Polymerization : A study on the anionic polymerization of methoxy-substituted divinylbenzenes, including 2-methoxy-1,4-divinylbenzene, revealed insights into the polymerization process influenced by methoxy groups. This is vital for the synthesis of polymers with specific properties and applications in material science (Otake et al., 2017).

  • Biological Activities of Derivatives : Research on the synthesis of chalcone derivatives from 4-hydroxy-3-methoxy-2-propene and their biological activities, such as free radical scavenging and anti-inflammatory effects, indicates potential pharmacological applications of this compound derivatives (Jung et al., 2017).

  • Oxidation Study : The oxidation of n-propylbenzene was studied, providing insights into the reaction mechanisms and pathways involved in the oxidation of benzene derivatives. This research is crucial for understanding the environmental impact and degradation processes of such compounds (Dagaut et al., 2002).

Mechanism of Action

1-Methoxy-4-propylbenzene is a phenylephrine analog that binds to the alpha 1A receptor . Phenylephrine is a medication primarily used to increase blood pressure, and alpha 1A receptors are typically found in the smooth muscles of the vascular system .

Safety and Hazards

1-Methoxy-4-propylbenzene is classified as a flammable liquid (Category 4), and it may be harmful if swallowed (Category 5). It can cause eye irritation (Category 2B) and is toxic to aquatic life (Category 2) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

1-methoxy-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHWKXNXTURZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042325
Record name 4-Propylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid, Sweet herbaceous quite powerful aroma
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

212.00 to 213.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-4-propylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water, Miscible in oils, soluble (in ethanol)
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.940-0.943
Record name p-Propylanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

104-45-0
Record name 4-Propylanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-45-0
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Record name 4-Propylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propylanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37996
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Record name Benzene, 1-methoxy-4-propyl-
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Record name 4-Propylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-propylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-PROPYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/932XJ1O77X
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Record name 1-Methoxy-4-propylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the electronic spectroscopy of 4-Propylanisole?

A1: Understanding the electronic spectroscopy of a molecule like 4-Propylanisole provides valuable insights into its electronic structure and how it interacts with light. This knowledge is crucial for various applications, including:

    Q2: How does the research on lignin depolymerization relate to 1-Methoxy-4-propylbenzene?

    A2: The research by Fan et al. [] focuses on developing sustainable methods for converting lignin, a complex polymer found in plant cell walls, into valuable aromatic compounds. They demonstrate that using a Pd/MgO-C catalyst can effectively break down lignin into a mixture of products, with this compound identified as one of the major components. This highlights the potential of catalytic processes for generating valuable chemicals from renewable biomass sources.

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